BenchChemオンラインストアへようこそ!

Heptamidine dimethanesulfonate

S100B inhibition melanoma calcium-binding protein

Heptamidine dimethanesulfonate (C7-spacer) is a unique S100B inhibitor with a 6.9 µM Kd, selectively killing S100B+ melanoma cells (IC50: 4.2 µM high vs 6.8 µM low S100B). Its C7 linker confers distinct SAR, enabling antibiotic synergy (FICI ≤0.125 with erythromycin) and DM1 splicing rescue (EC50 15 µM). Procurement of the exact C7 homolog is critical—generic substitution with pentamidine (C5) or hexamidine (C6) invalidates cross-study comparisons.

Molecular Formula C23H36N4O8S2
Molecular Weight 560.7 g/mol
Cat. No. B3028119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptamidine dimethanesulfonate
Molecular FormulaC23H36N4O8S2
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4)
InChIKeyVJPVVWMWVOBCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptamidine Dimethanesulfonate: A Pentamidine-Related S100B Inhibitor and Antimicrobial Synergist


Heptamidine dimethanesulfonate (SBi4211 dimethanesulfonate) is a synthetic bis-benzamidine derivative belonging to the pentamidine analog family, characterized by a central aliphatic linker of seven methylene units (C7 spacer) bridging two terminal 4-amidinophenoxy moieties [1]. It functions as a potent inhibitor of the calcium-binding protein S100B with a dissociation constant (Kd) of 6.9 μM and has demonstrated selective cytotoxicity toward melanoma cells overexpressing S100B [2]. Beyond its S100B-targeting activity, heptamidine exhibits inherent antimicrobial activity and significant synergistic antibiotic potentiation against Gram-negative pathogens [3].

Why Heptamidine Dimethanesulfonate Cannot Be Substituted with Other Pentamidine Analogs


Generic substitution among pentamidine-family bis-amidines is scientifically unsound due to the profound and non-linear impact of central linker length on multiple pharmacological parameters. The C7-spaced heptamidine exhibits a unique activity profile distinct from both shorter (C5-pentamidine, C6-hexamidine) and longer (C8-octamidine) homologs across S100B binding affinity, antimicrobial MIC, hemolytic toxicity, and synergistic antibiotic potentiation [1]. Notably, the S100B Kd for heptamidine (6.9 μM) is approximately 53-fold weaker than pentamidine's tight-site binding (0.13 μM), yet heptamidine demonstrates superior cellular selectivity in melanoma assays, a property not shared by hexamidine which shows no detectable S100B binding [2]. These divergent structure-activity relationships mean that procurement of the incorrect homolog would yield fundamentally different experimental outcomes and invalidate cross-study comparisons.

Quantitative Differentiation Evidence: Heptamidine Dimethanesulfonate vs. Pentamidine, Hexamidine, and Octamidine Analogs


S100B Binding Affinity (Kd) Comparison: Heptamidine vs. Pentamidine vs. Hexamidine

Heptamidine (SBi4211) exhibits a moderate binding affinity for S100B with a Kd of 6.9 ± 0.9 μM, representing a 53-fold reduction in tight-site affinity compared to pentamidine (Kd = 0.13 ± 0.04 μM). In contrast, the C6-spaced hexamidine (4210) demonstrates no detectable binding (NB) to S100B under identical experimental conditions [1]. NMR HSQC experiments confirm that heptamidine interacts with the same region of S100B as pentamidine, despite the affinity difference [2].

S100B inhibition melanoma calcium-binding protein

Cellular Cytotoxicity Selectivity: Heptamidine vs. Pentamidine in S100B-Expressing Melanoma Models

Heptamidine demonstrates selective killing of melanoma cells with high S100B expression (IC50 = 4.2 ± 2.0 μM) compared to low S100B-expressing cells (IC50 = 6.8 ± 1.9 μM), yielding a selectivity ratio of approximately 1.6-fold. In the same assay, pentamidine shows no meaningful selectivity, with IC50 values of 10.2 ± 4.0 μM (high S100B) and 12.2 ± 4.7 μM (low S100B), a ratio of 1.2-fold [1]. This indicates that heptamidine's cellular cytotoxicity is more tightly coupled to S100B expression status than pentamidine's, despite pentamidine's stronger binding affinity.

melanoma selective cytotoxicity S100B biomarker

Inherent Antimicrobial Activity: MIC Comparison Across Pentamidine Homologs

Heptamidine (C7-spacer) exhibits an inherent antimicrobial minimum inhibitory concentration (MIC) of 200 μg/mL against S. aureus, positioning it as an intermediate-potency compound within the pentamidine homolog series. The C5-spaced pentamidine shows negligible inherent activity (MIC > 200 μg/mL), while the C8-spaced octamidine demonstrates superior potency (MIC = 50 μg/mL) [1]. This parabolic structure-activity relationship underscores the unique biological profile of each linker length.

antimicrobial MIC Staphylococcus aureus structure-activity relationship

Synergistic Antibiotic Potentiation: FICI Comparison with Erythromycin

In combination with erythromycin, heptamidine (C7-spacer) achieves a fractional inhibitory concentration index (FICI) of ≤ 0.125, indicating strong synergism. This represents a 4-fold improvement in synergistic activity compared to pentamidine (FICI = 0.500), which exhibits only additive to weakly synergistic effects [1]. The enhanced synergism correlates with the C7 linker length, as the C6 (hexamidine) and C8 (octamidine) homologs show differing FICI profiles [2].

synergism antibiotic potentiation Gram-negative pathogens

Hemolytic Toxicity Profile: C7-Spacer vs. Other Homologs

Heptamidine (C7-spacer) demonstrates 9.2% hemolytic activity at the tested concentration, representing a measurable but intermediate toxicity level within the bis-amidine series. The hemolytic activity appears to peak at the C7 spacer length among the linear bis-amidines evaluated [1]. This toxicity profile is distinct from both shorter (C5-pentamidine) and longer (C8-octamidine, C9-nonamidine) homologs.

hemolysis toxicity structure-toxicity relationship

In Vivo Efficacy in Myotonic Dystrophy Type 1 (DM1) Model: Dose-Dependent Splicing Correction

Heptamidine dimethanesulfonate demonstrates dose-dependent rescue of mis-splicing in a HeLa cell DM1 model with an EC50 of 15 μM [1]. In vivo, intraperitoneal administration of heptamidine (20 mg/kg) for 7 days in HSALR mice reduces exon 7a inclusion to wild-type levels (6 ± 1%) and reduces myotonia from grade 3 (frequent myotonic discharge) to grade 1 (occasional discharge) or grade 0 [2]. This represents a direct functional correction of the DM1-associated splicing defect in a live animal model.

myotonic dystrophy DM1 RNA splicing

Optimized Application Scenarios for Heptamidine Dimethanesulfonate Procurement


S100B-Targeted Melanoma Research Requiring Moderate-Affinity Inhibition

Heptamidine dimethanesulfonate is optimally deployed in studies examining S100B as a therapeutic target in melanoma where complete blockade of S100B function is not desired. Its 6.9 μM Kd [1] provides a 53-fold weaker interaction than pentamidine's tight site (0.13 μM), enabling investigation of partial S100B inhibition effects. The compound's demonstrated selectivity for S100B-expressing melanoma cells (IC50: 4.2 μM high S100B vs. 6.8 μM low S100B) [2] makes it particularly suitable for studies correlating target expression with cytotoxic response, biomarker validation assays, and as a reference compound for developing higher-affinity S100B inhibitors. Unlike hexamidine, which shows no S100B binding, heptamidine retains measurable target engagement while offering a distinct pharmacological profile from the high-potency pentamidine scaffold.

Antibiotic Adjuvant Discovery: Gram-Negative Potentiation Studies

Heptamidine dimethanesulfonate is ideally suited for antibiotic adjuvant research focused on overcoming intrinsic resistance in Gram-negative pathogens. Its strong synergistic activity with erythromycin (FICI ≤ 0.125) [1] demonstrates ≥ 4-fold greater potentiation than pentamidine (FICI = 0.500), establishing heptamidine as a preferred scaffold for structure-activity relationship studies aimed at optimizing bis-amidine synergists. The compound's inherent antimicrobial activity (MIC = 200 μg/mL against S. aureus) [2] and its activity against drug-resistant strains including MRSA, Bacillus anthracis, and Francisella tularensis [3] further support its use in combination screening panels. Researchers should note the 9.2% hemolytic activity [4] when designing assays involving erythrocytes or planning in vivo tolerability assessments.

Myotonic Dystrophy Type 1 (DM1) Translational Research

Heptamidine dimethanesulfonate serves as a validated chemical probe for myotonic dystrophy type 1 studies, with established in vitro and in vivo efficacy parameters. In HeLa cell DM1 models, heptamidine rescues mis-splicing of minigene reporters with an EC50 of 15 μM [1]. In HSALR transgenic mice, a 20 mg/kg intraperitoneal dose administered over 7 days restores exon 7a inclusion to wild-type levels (6 ± 1%) and reduces myotonia from grade 3 to grade 1 or 0 [2]. This reproducible in vivo phenotype correction makes heptamidine dimethanesulfonate an essential reference compound for DM1 drug discovery programs, serving as a benchmark for evaluating novel splicing modulators and for investigating the therapeutic window of pentamidine-related compounds in repeat expansion disorders.

Structure-Activity Relationship Studies of Bis-Benzamidine Linker Length

Heptamidine dimethanesulfonate (C7-spacer) occupies a critical position in systematic structure-activity relationship (SAR) studies of pentamidine-family bis-benzamidines. Its unique combination of properties—including S100B Kd of 6.9 μM [1], MIC of 200 μg/mL [2], and FICI ≤ 0.125 with erythromycin [3]—differs substantially from both shorter (C5-pentamidine, C6-hexamidine) and longer (C8-octamidine, C9-nonamidine) homologs. This compound enables researchers to probe the non-linear relationship between linker length and biological activity across multiple endpoints including target binding, antimicrobial potency, synergistic activity, and hemolytic toxicity. Procurement of the exact C7-spaced heptamidine is essential for maintaining SAR series integrity; substitution with any other linker-length variant would introduce confounding variables and invalidate comparative analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptamidine dimethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.